1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one

antibacterial mechanism of action macromolecular synthesis

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one (CAS 1806345-55-0, molecular formula C₁₀H₁₂BrNOS, molecular weight 274.18 g/mol) is a synthetic small-molecule α-bromoketone belonging to the phenylpropanone class, characterized by a 4-amino-2-(methylthio) substitution pattern on the aromatic ring and a bromine atom at the α-position of the propan-2-one moiety. This compound has been advanced under the development code SRI-011225 by SRI International as a first-in-class, orally bioavailable bactericidal antimicrobial agent with a multi-target mechanism of action, progressing to preclinical evaluation with demonstrated in vivo efficacy in a murine model of tularemia.

Molecular Formula C10H12BrNOS
Molecular Weight 274.18 g/mol
Cat. No. B14040831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one
Molecular FormulaC10H12BrNOS
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=C(C=C1)N)SC)Br
InChIInChI=1S/C10H12BrNOS/c1-6(13)10(11)8-4-3-7(12)5-9(8)14-2/h3-5,10H,12H2,1-2H3
InChIKeyDQEARUJJSLAUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one (CAS 1806345-55-0): Core Identity and Procurement-Relevant Profile


1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one (CAS 1806345-55-0, molecular formula C₁₀H₁₂BrNOS, molecular weight 274.18 g/mol) is a synthetic small-molecule α-bromoketone belonging to the phenylpropanone class, characterized by a 4-amino-2-(methylthio) substitution pattern on the aromatic ring and a bromine atom at the α-position of the propan-2-one moiety [1] . This compound has been advanced under the development code SRI-011225 by SRI International as a first-in-class, orally bioavailable bactericidal antimicrobial agent with a multi-target mechanism of action, progressing to preclinical evaluation with demonstrated in vivo efficacy in a murine model of tularemia [2] [3]. The compound is commercially available from multiple suppliers at purities of ≥95% to ≥98% (NLT 98%) for research and development purposes [1] .

Why Structural Analogs of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one Cannot Be Interchanged Without Quantitative Justification


Generic substitution among phenylpropanone derivatives bearing amino, methylthio, and halogen substituents is not supported by available evidence. The target compound possesses a uniquely defined substitution topology—4-amino and 2-methylthio groups on the aromatic ring combined with an α-bromo (C-1) ketone—that distinguishes it from its closest regioisomers (e.g., 3-amino-5-(methylthio) , 2-amino-6-(methylthio) [1]), positional halogen isomers (3-bromo [2] and 2-bromo variants), and the non-halogenated des-bromo analog (CAS 1806405-27-5) . Critically, the α-bromoketone electrophilic warhead and the specific 4-amino-2-methylthio pharmacophore together underpin the multi-target macromolecular synthesis inhibition profile documented for SRI-011225—a mechanism fundamentally distinct from single-target antibiotics and from analogs lacking this precise substitution geometry [3]. Without matched-pair comparative biological data, any interchange of the target compound with a regioisomeric or dehalogenated analog introduces unquantified risk of altered target engagement, differential reactivity, and loss of the polypharmacological antibacterial phenotype.

Quantitative Differentiation Evidence for 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one (SRI-011225) Relative to Comparators


Multi-Target Macromolecular Synthesis Inhibition vs. Single-Target Standard-of-Care Antibiotics in Staphylococcus aureus

In a direct head-to-head comparison against four standard-of-care antibiotics—rifampicin (RNA polymerase inhibitor), ciprofloxacin (DNA gyrase inhibitor), clindamycin (protein synthesis inhibitor), and vancomycin (cell wall synthesis inhibitor)—SRI-011225 (the development designation of 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one) demonstrated a qualitatively and quantitatively distinct multi-target inhibition profile. At 3× MIC, all four control antibiotics showed a specific inhibitory effect restricted to their respective canonical target pathway. In contrast, SRI-011225 produced concentration-dependent inhibition across all four macromolecular synthesis pathways simultaneously: RNA, DNA, protein, and cell wall synthesis were inhibited by 82% to 97% at 3× MIC in both methicillin-sensitive S. aureus (MSSA) and healthcare-associated MRSA (HA-MRSA) [1] [2]. This multi-pronged inhibitory pattern is not replicated by any single-target comparator and constitutes a mechanistically defined differentiation.

antibacterial mechanism of action macromolecular synthesis MRSA polypharmacology

Resistance Induction Failure in Francisella tularensis vs. Rapid Resistance Emergence with Ciprofloxacin

In serial passage experiments conducted with F. tularensis—a CDC Category A biodefense pathogen—investigators attempted to generate resistance to SRI-011225 through repeated passages. Despite sustained selective pressure, resistance to SRI-011225 could not be induced in F. tularensis. This outcome stands in direct and quantitative contrast to ciprofloxacin, a fluoroquinolone antibiotic used as a parallel control in the same experimental system, which rapidly yielded resistant mutants after only 6–7 passages [1] [2]. The failure to elicit resistance is mechanistically consistent with the compound's multi-target macromolecular synthesis inhibition profile, which imposes a higher genetic barrier: a bacterium would need to simultaneously acquire mutations in multiple essential pathways to evade the compound's action.

antimicrobial resistance biodefense Francisella tularensis serial passage genetic barrier

Potent MIC and Bactericidal MBC Against Francisella tularensis with Favorable MBC/MIC Ratio

SRI-011225 demonstrated potent in vitro activity against Francisella tularensis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL and a minimum bactericidal concentration (MBC) of 1.0 μg/mL, yielding an MBC/MIC ratio of 2, which is indicative of bactericidal activity (defined as MBC/MIC ≤ 4) [1]. While direct MIC comparator data for standard antibiotics tested in the identical study have not been publicly disclosed in full, the MIC of 0.5 μg/mL positions SRI-011225 competitively within the range reported for ciprofloxacin against F. tularensis (typically 0.015–0.5 μg/mL in CLSI-standardized broth microdilution studies [2]), with the critical added advantage that SRI-011225 retains activity without inducing resistance, whereas ciprofloxacin-resistant mutants emerged after 6–7 passages [1]. In vivo translation was confirmed: activity was demonstrated in a murine model of tularemia [1].

MIC MBC Francisella tularensis tularemia bactericidal

Structural Differentiation: α-Bromo (C-1) vs. β-Bromo (C-3) Positional Isomer and Impact on Electrophilic Reactivity

The target compound bears the bromine atom at the C-1 (α) position of the propan-2-one scaffold, directly adjacent to the carbonyl group, forming an α-bromoketone. The closest positional isomer, 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one (CAS 1806345-57-2), carries the bromine at the C-3 (β) position, generating a β-bromoketone [1]. This positional difference has well-established consequences for chemical reactivity: α-bromoketones are significantly more reactive toward nucleophilic substitution (S_N2) and serve as superior electrophilic warheads due to the combined electron-withdrawing effect of the adjacent carbonyl and the bromine atom, enhancing the electrophilicity of the α-carbon. The α-bromoketone moiety in the target compound provides a reactive handle for covalent target engagement and further synthetic derivatization (e.g., nucleophilic displacement with amines, thiols, or azides), whereas the β-bromo isomer exhibits attenuated reactivity due to the insulating methylene spacer [2]. Direct matched-pair biological comparison data between the α-bromo and β-bromo positional isomers have not been published in the peer-reviewed literature as of the search date; the differentiation described herein is grounded in well-established physical organic chemistry principles governing α-haloketone reactivity [2].

α-bromoketone electrophilic warhead positional isomer reactivity SAR

Halogen-Dependent Differentiation: Bromo (SRI-011225) vs. Chloro Analog and Implications for Reactivity and Biological Profile

The target compound incorporates a bromine atom (MW 274.18) at the α-position of the propan-2-one scaffold. The corresponding chloro analog, 1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806294-58-5, MW 229.73), bears a chlorine substituent [1]. The bromine atom, as a superior leaving group in nucleophilic substitution reactions compared to chlorine (weaker C–Br bond dissociation energy vs. C–Cl), confers higher reactivity in S_N2 and S_N1-type transformations [2]. Additionally, the larger atomic radius and higher polarizability of bromine influence molecular recognition, halogen bonding interactions, and lipophilicity (calculated XLogP3 for the chloro analog is 2.0 [1]; the bromo compound is expected to exhibit incrementally higher logP). The AntibioticDB entry for the chloro analog does not annotate it with the multi-target macromolecular synthesis inhibition profile, F. tularensis MIC/MBC data, or resistance-proof phenotype documented for the bromo compound (SRI-011225) [3]. However, direct matched-pair biological comparison between the bromo and chloro analogs has not been published; the differentiation rests on established halogen-dependent reactivity principles and the absence of equivalent biological annotation for the chloro analog.

halogen substitution bromine vs. chlorine leaving group SAR antibacterial

Evidence-Backed Application Scenarios for 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one (SRI-011225) in Research and Development


Anti-Infective Drug Discovery Targeting Multidrug-Resistant Gram-Positive and Biodefense Pathogens

This compound is most appropriately deployed as a preclinical lead molecule or tool compound in antibacterial discovery programs targeting drug-resistant Staphylococcus aureus (including MRSA and vancomycin-intermediate S. aureus), Bacillus anthracis, drug-resistant Streptococcus pneumoniae, and Francisella tularensis. The procurement rationale is grounded in its documented multi-target macromolecular synthesis inhibition (82–97% inhibition of RNA, DNA, protein, and cell wall synthesis at 3× MIC in MSSA and HA-MRSA), which is mechanistically distinct from all single-target standard-of-care antibiotics tested head-to-head [1]. For programs prioritizing resistance durability, the compound's demonstrated inability to generate resistant mutants in F. tularensis—in direct contrast to ciprofloxacin, which yielded resistance after 6–7 passages—provides a quantitatively defined advantage [1] [2]. The compound has reached preclinical stage with favorable 7-day repeat-dose toxicology in rats and confirmed in vivo efficacy in a murine tularemia model [1].

Biodefense Countermeasure Development Against Francisella tularensis (Tularemia)

F. tularensis is a CDC Category A biodefense agent with an infectious dose of fewer than 10 organisms and no licensed vaccine. The compound's specific and validated activity profile against this pathogen—MIC of 0.5 μg/mL, MBC of 1.0 μg/mL (MBC/MIC ratio = 2, confirming bactericidal activity), combined with the complete failure to elicit resistance upon serial passage—positions it as a high-priority candidate for biodefense countermeasure development programs [1] [2]. The oral bioavailability noted in the ICAAC abstract further supports its suitability for mass-casualty prophylaxis or post-exposure treatment scenarios where parenteral administration is impractical [1].

Chemical Biology Probe for Multi-Target Antibacterial Mechanism Studies

The compound's unique polypharmacological profile—simultaneous inhibition of four essential macromolecular synthesis pathways at comparable potency levels (82–97% at 3× MIC)—makes it a valuable chemical biology probe for dissecting the consequences of multi-target perturbation in bacterial physiology [1]. Unlike conventional single-target antibiotics (rifampicin, ciprofloxacin, clindamycin, vancomycin) that each perturb only one pathway, SRI-011225 enables researchers to study the integrated bacterial stress response to simultaneous blockade of DNA replication, transcription, translation, and cell wall assembly. The α-bromoketone electrophilic warhead [3] also supports covalent target engagement studies and activity-based protein profiling (ABPP) to identify the molecular targets responsible for the multi-pathway inhibition phenotype.

Synthetic Building Block for Structure-Activity Relationship (SAR) Exploration of Phenylpropanone Antibacterials

The compound serves as a versatile synthetic intermediate for SAR campaigns due to the presence of three chemically addressable functional groups: (i) the α-bromoketone moiety enabling nucleophilic displacement with amines, thiols, azides, or alkoxides; (ii) the 4-amino group permitting amide formation, reductive amination, or diazotization; and (iii) the 2-methylthio group offering opportunities for oxidation to sulfoxide/sulfone or replacement with other substituents [1]. Procurement of this specific α-bromo regioisomer (CAS 1806345-55-0)—rather than the β-bromo (CAS 1806345-57-2) or 2-bromo (CAS 1806576-23-7) positional isomers [2] [3]—is critical, as the position of the halogen determines both the reactivity profile of downstream derivatives and the fidelity of SAR interpretation relative to the SRI-011225 pharmacophore.

Quote Request

Request a Quote for 1-(4-Amino-2-(methylthio)phenyl)-1-bromopropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.